molecular formula C15H20ClNO2 B13863135 Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B13863135
M. Wt: 281.78 g/mol
InChI Key: HOMFKEKEFUWXGK-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate is a piperidine derivative featuring a 4-chlorobenzyl substituent at the 3-position of the piperidine ring and an ethyl ester group at the same carbon. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, while the ester group provides synthetic versatility for further derivatization.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12/h4-7,17H,2-3,8-11H2,1H3

InChI Key

HOMFKEKEFUWXGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally follows a nucleophilic substitution pathway where a 4-chlorobenzyl moiety is introduced onto a piperidine-3-carboxylate scaffold. The key steps include:

  • Starting materials: Ethyl piperidine-3-carboxylate and 4-chlorobenzyl chloride or related electrophiles.
  • Reaction type: Nucleophilic substitution (alkylation) at the piperidine nitrogen or carbon center.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to facilitate nucleophilic attack.
  • Base: Strong bases like sodium hydride (NaH) are used to deprotonate the piperidine nitrogen or activate the carboxylate for substitution.
  • Temperature: Controlled temperatures, often room temperature to moderate heating, optimize reaction rates and minimize side reactions.

This synthetic approach enables the formation of the target compound with good yield and purity suitable for further applications.

Detailed Reaction Conditions and Mechanism

The typical preparation involves:

Step Reagents/Conditions Purpose Outcome
1 Ethyl piperidine-3-carboxylate + NaH in DMF Deprotonation of piperidine nitrogen/carboxylate Formation of nucleophilic intermediate
2 Addition of 4-chlorobenzyl chloride Alkylation via nucleophilic substitution Formation of this compound
3 Work-up with aqueous acid/base, extraction Neutralization and purification Isolation of pure compound
4 Recrystallization from ethanol or suitable solvent Purification High-purity crystalline product

The reaction proceeds via the nucleophilic attack of the deprotonated piperidine intermediate on the electrophilic benzylic chloride, forming a new carbon-carbon bond at the 3-position of the piperidine ring.

Industrial Scale Considerations

For industrial production, the synthesis is adapted to:

Alternative Synthetic Approaches

Other methods reported in the literature include:

  • Sulfonylation route: Reaction of ethyl piperidine-3-carboxylate with 4-chlorobenzenesulfonyl chloride under basic aqueous conditions (pH 9–11) to yield related derivatives, which can be further transformed into the target compound.
  • Low-temperature O-alkylation: In the preparation of related piperidine derivatives, O-alkylation at low temperatures in the presence of Lewis acids has been shown to improve yields and reduce side reactions.

Chemical Reactions Analysis

This compound exhibits reactivity typical of piperidine esters and aromatic chlorides:

Reaction Type Reagents/Conditions Products Formed
Oxidation Potassium permanganate, chromium trioxide Carboxylic acids, ketones
Reduction Lithium aluminum hydride, sodium borohydride Alcohol derivatives from ester reduction
Nucleophilic substitution Sodium hydride, various nucleophiles in DMF Substituted piperidine derivatives

These reactions allow structural modifications for biological activity optimization or further synthetic elaboration.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are utilized:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Nucleophilic substitution Ethyl piperidine-3-carboxylate, 4-chlorobenzyl chloride, NaH, DMF Straightforward, good yield
Sulfonylation and transformation 4-chlorobenzenesulfonyl chloride, basic aqueous media High selectivity, alternative route
Low-temperature O-alkylation Lewis acid catalysis, low temperature Improved reaction rate and yield
Continuous flow industrial synthesis Optimized flow reactors, green solvents Scalable, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, such as neuroprotective agents and anti-inflammatory drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate oxalate
  • Structure : Replaces the 4-chlorophenyl group with a 4-methylphenyl moiety.
  • Electronic Effects: The electron-donating methyl group decreases the electrophilicity of the aromatic ring, which may reduce interactions with electron-deficient biological targets.
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate
  • Structure : Features a sulfonyl group at the piperidine nitrogen instead of the benzyl substituent.
  • Synthetic Route: Synthesized via sulfonylation of ethyl piperidin-3-carboxylate with 4-chlorobenzenesulfonyl chloride under basic conditions (pH 9–10), yielding 86% product .

Positional Isomerism and Functional Group Modifications

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate
  • Structure : Contains a hydroxyl group at the 4-position of piperidine and a trifluoromethyl-chlorophenyl substituent.
  • Impact: Solubility: The hydroxyl group improves aqueous solubility via hydrogen bonding, contrasting with the purely lipophilic 4-chlorobenzyl group in the target compound .
Ethyl piperidine-4-carboxylate hydrochloride
  • Structure : Lacks the benzyl substituent and places the ester at the 4-position.
  • Impact: Conformational Flexibility: The 4-position ester may restrict ring puckering compared to the 3-position, affecting ligand-receptor complementarity . Synthetic Accessibility: Prepared via direct esterification of piperidine-4-carboxylic acid, with commercial availability noted for hydrochloride salts (≥98% purity) .

Complex Heterocyclic Derivatives

Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
  • Structure : Incorporates a fused pyrazolo-pyridine system with additional substituents.
  • Impact :
    • Bioactivity : The extended π-system and methoxy group may enhance binding to kinases or GPCRs, diverging from the simpler piperidine scaffold's applications .
    • Synthetic Complexity : Requires multi-step synthesis, reducing yield (e.g., 60–86% for similar compounds) compared to the straightforward alkylation used for the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Key Substituents
Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate 295.78 Not reported 3.2 4-Chlorobenzyl, ethyl ester
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate 261.35 Not reported 2.7 4-Methylbenzyl, ethyl ester
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 357.83 Not reported 2.1 Sulfonyl, 4-chlorophenyl
Ethyl 4-piperidone-3-carboxylate hydrochloride 207.66 172–175 -0.5 Ketone, hydrochloride salt

Key Findings and Implications

Substituent Effects : Chlorine substituents enhance lipophilicity and electronic withdrawal, favoring hydrophobic binding pockets. Methyl or hydroxyl groups improve solubility but may reduce target affinity.

Positional Isomerism : Ester placement on the piperidine ring significantly alters conformational dynamics, impacting biological activity and synthetic routes.

Synthetic Feasibility : Straightforward alkylation or sulfonylation reactions yield high-purity products (>80%), whereas complex heterocycles require multi-step protocols with moderate yields.

Biological Activity

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20ClNO
  • Molecular Weight : 281.78 g/mol
  • CAS Number : 170843-60-4

The compound features a piperidine ring substituted with a 4-chlorobenzyl group and an ethyl carboxylate moiety, which is crucial for its biological activity.

This compound is believed to exert its effects through interactions with specific molecular targets. The presence of the chlorophenyl group enhances its binding affinity to various receptors and enzymes, potentially modulating their activity. Ongoing studies aim to elucidate the precise pathways involved in its pharmacological effects.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that piperidine derivatives exhibit significant antibacterial and antifungal properties. This compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
  • Anticancer Potential : Research indicates that similar piperidine derivatives can inhibit tumor growth in vivo. The compound's structure suggests potential for developing anticancer agents targeting specific pathways involved in tumorigenesis.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. The results showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 512 µg/mL .
  • Antifungal Activity : Another investigation focused on the antifungal properties of piperidine derivatives, where this compound exhibited significant activity against Candida albicans. The MIC values were comparable to those of established antifungal agents .
  • In Vivo Studies : In vivo studies involving tumor xenografts demonstrated that compounds similar to this compound could effectively inhibit tumor growth at well-tolerated doses, suggesting its potential as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Table 2: Comparison of Piperidine Derivatives

Compound NameBiological ActivityMIC (µg/mL)
This compoundAntibacterial, AntifungalVaries
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylateAnticancerVaries
Ethyl 1-[cyano-(4-chlorophenyl)methyl]piperidine-4-carboxamideAntimicrobialVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves reacting ethyl piperidine-3-carboxylate with 4-chlorobenzene sulfonyl chloride under alkaline conditions (pH 10–11) in aqueous medium. Temperature control (room temperature) and solvent selection (ethanol for recrystallization) are critical for yield and purity. Thin-layer chromatography (TLC) with n-hexane/EtOAc is used to monitor reaction progress. Neutralization and recrystallization steps ensure high-purity crystalline products .

Q. What are the key physical and chemical properties of this compound, and how do they impact experimental design?

  • Methodological Answer : Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC15H18ClNO2Derived from structural data
Molecular Weight~279.76 g/molCalculated
Melting Point172–175°C (analogous derivatives)
These properties guide solvent selection (e.g., ethanol for recrystallization) and stability considerations during storage .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, especially the 4-chlorophenyl and piperidine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation and bond geometries, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing chlorophenyl with dichlorophenyl groups) and assess biological activity changes. For example:

Analog ModificationObserved EffectSource
Chlorophenyl → DichlorophenylIncreased receptor binding affinity
Piperidine ring substitutionAltered pharmacokinetic profiles
Computational docking and in vitro assays (e.g., enzyme inhibition) validate hypotheses .

Q. What crystallographic methods are suitable for analyzing the compound’s conformational flexibility?

  • Methodological Answer :

  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions. Software like SHELX refines structural parameters .
  • Ring Puckering Analysis : Quantifies piperidine ring distortions using Cremer-Pople coordinates, which correlate with biological activity .
  • Mercury Software : Visualizes void spaces and packing motifs in the crystal lattice, aiding polymorphism studies .

Q. How can reaction mechanisms for sulfonylation or esterification steps be investigated?

  • Methodological Answer :

  • Kinetic Studies : Vary temperature, solvent polarity, and catalyst (e.g., Na2CO3) to identify rate-determining steps .
  • Isotopic Labeling : Track <sup>18</sup>O in ester groups to elucidate nucleophilic substitution pathways .
  • DFT Calculations : Model transition states and electron density maps to predict regioselectivity .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability and solubility .
  • ADMET Prediction Tools : Estimate bioavailability, metabolic stability (e.g., CYP450 interactions), and toxicity profiles using QSAR models .
  • Docking Studies : Map binding interactions with target proteins (e.g., neurotransmitter receptors) using AutoDock Vina .

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